molecular formula C14H16FNO B2444540 1-((1s,4s)-7-Azabicyclo[2.2.1]heptan-7-yl)-2-(4-fluorophenyl)ethan-1-one CAS No. 2310155-74-7

1-((1s,4s)-7-Azabicyclo[2.2.1]heptan-7-yl)-2-(4-fluorophenyl)ethan-1-one

Cat. No.: B2444540
CAS No.: 2310155-74-7
M. Wt: 233.286
InChI Key: TWWABIOBURHBEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(1S,4S)- (+)-2,5-Diazabicyclo [2.2.1]heptane dihydrobromide” is a chiral diazabicyclic ligand . It has an empirical formula of C5H10N2 · 2HBr and a molecular weight of 259.97 .


Synthesis Analysis

This compound can be used as a starting material for the synthesis of chiral diazabicyclic ligands, which are applicable in the preparation of dicopper (II) complexes . It can also be a precursor in the preparation of diazabicyclo [2.2.1]heptane derivatives as catalysts, which are applicable in asymmetric catalysis reactions .


Molecular Structure Analysis

The SMILES string for this compound is Br.Br.C1N [C@@H]2CN [C@H]1C2 . The InChI key is ISYQWKOXKGJREA-RSLHMRQOSA-N .


Chemical Reactions Analysis

This compound can act as an organocatalyst in the Biginelli reaction of aromatic aldehydes with ethyl acetoacetate and urea .


Physical And Chemical Properties Analysis

The compound has an optical activity of [α]23/D +22°, c = 1 in H2O . Its melting point is 300 °C (dec.) (lit.) .

Scientific Research Applications

Synthesis of Novel Organic Compounds

A novel approach to synthesizing 2,4-ethanoproline, starting from (2S,4R)-4-hydroxyproline, showcases the utility of derivatives related to "1-((1s,4s)-7-Azabicyclo[2.2.1]heptan-7-yl)-2-(4-fluorophenyl)ethan-1-one" in creating conformationally restricted amino acid analogues. This method involves a 10-step synthesis process with a total yield of 22%, highlighting the compound's role in generating new chemical entities with enantiomeric purity confirmed by chiral stationary phase HPLC (Grygorenko et al., 2009).

Advancements in Catalytic Reactions

The catalytic potential of 7-Azabicyclo[2.2.1]heptane-2-carboxylic acid in direct aldol reactions between acetone and 4-nitrobenzaldehyde was explored, revealing higher selectivity over its monocyclic analogue, beta-proline. This study, supported by a comparative density functional theory analysis, emphasizes the significance of the carboxylic acid group's geometry in transition states, underlying the improved enantioselectivity offered by these bicyclic systems (Armstrong et al., 2009).

Drug Discovery Building Blocks

Research into 2-azabicyclo[3.2.0]heptanes as advanced building blocks for drug discovery elucidates the versatility of compounds structurally related to "this compound". Specifically, intramolecular photochemical [2+2]-cyclization of acetophenone enamides led to the synthesis of 2-azabicyclo[3.2.0]heptanes, showcasing their potential in the synthesis of a conformationally restricted analogue of proline, 2,3-ethanoproline. This research contributes to the identification of novel scaffolds for drug discovery, demonstrating the compound's application in creating pharmacologically relevant structures (Druzhenko et al., 2018).

Safety and Hazards

The compound is classified as a combustible solid . Its WGK is 3 . The flash point is not applicable .

Future Directions

As a versatile chiral ligand and catalyst, this compound has potential applications in various areas of asymmetric synthesis and catalysis .

Properties

IUPAC Name

1-(7-azabicyclo[2.2.1]heptan-7-yl)-2-(4-fluorophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FNO/c15-11-3-1-10(2-4-11)9-14(17)16-12-5-6-13(16)8-7-12/h1-4,12-13H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWWABIOBURHBEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC1N2C(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.